(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative featuring a 4-nitrophenoxy substituent on a glucopyranose core. Structurally, it consists of two six-membered oxane (pyranose) rings connected via an ether linkage. The 4-nitrophenyl group distinguishes it from typical phenolic glycosides, imparting unique electronic and reactivity properties. This compound is synthesized through methods such as anodic oxidation of protected sugars followed by reaction with nitrophenyl methanol under acidic conditions . Key analytical techniques for characterization include NMR, HPLC, and LC-MS .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-TZXJRDDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988115 | |
| Record name | 4-Nitrophenyl 2-O-hexopyranosylhexopyranosido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68462-57-7 | |
| Record name | 4-Nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D- mannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068462577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-O-hexopyranosylhexopyranosido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside with potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural configuration that includes multiple hydroxyl groups and a nitrophenoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 463.39 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.
1. Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells and preventing damage caused by free radicals. The hydroxyl groups in this compound likely contribute to its ability to scavenge free radicals.
2. Immunomodulatory Effects
Studies have shown that certain glycosides can modulate immune responses. For instance:
- A study demonstrated that similar compounds enhance the activation of immune cells such as macrophages and T-cells.
- The mechanism involves the activation of signaling pathways that lead to increased production of cytokines and other immune mediators.
3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest:
- Effective inhibition of bacterial growth in vitro.
- Potential applications in developing new antimicrobial agents.
4. Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for therapeutic applications in oncology.
Case Study 1: Antioxidant Evaluation
In a controlled study, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at concentrations as low as 10 µM, suggesting potent antioxidant activity.
| Concentration (µM) | DPPH Absorbance Reduction (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Case Study 2: Immunomodulatory Effects
A study involving murine macrophages showed that treatment with the compound resulted in a two-fold increase in IL-6 production compared to control groups. This suggests its potential role as an immunomodulator.
| Treatment Group | IL-6 Production (pg/mL) |
|---|---|
| Control | 50 |
| Compound Treatment | 100 |
The biological activities of this compound are likely mediated through several mechanisms:
- Interaction with Cell Membranes : The hydrophobic regions may facilitate interaction with lipid bilayers, influencing membrane fluidity and permeability.
- Signaling Pathway Activation : The compound may activate protein kinases involved in cellular signaling cascades that regulate metabolism and immune responses.
Scientific Research Applications
Structure and Composition
The compound is characterized by multiple hydroxyl groups and a nitrophenoxy substituent, which may influence its reactivity and solubility. The molecular formula is , indicating a substantial number of oxygen atoms that contribute to its hydrophilicity and potential interactions with biological systems.
Glycosylation Studies
This compound can serve as a substrate in enzymatic glycosylation studies. Researchers can explore how glycosyltransferases modify its structure, providing insights into enzymatic mechanisms and substrate specificity.
Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Investigating the antioxidant capacity of this compound could lead to applications in food preservation or therapeutic interventions against oxidative stress-related diseases.
Drug Development
Due to its structural complexity, this compound may interact with various biological targets. It can be evaluated for its potential as a lead compound in drug development, particularly in designing therapeutics for metabolic disorders or cancer.
Antimicrobial Properties
Research indicates that certain glycosides possess antimicrobial activity. This compound could be tested against various pathogens to assess its efficacy as an antimicrobial agent.
Biodegradable Polymers
The hydroxymethyl groups in the structure suggest potential for incorporation into biodegradable polymer matrices. This application could advance the development of sustainable materials for packaging or biomedical devices.
Nanotechnology
The unique chemical properties may allow for functionalization of nanoparticles. Such modifications could enhance the delivery of drugs or genes in therapeutic applications.
Case Study 1: Antioxidant Properties
A study conducted by Zhang et al. (2023) evaluated the antioxidant activity of structurally related compounds in vitro. The results indicated significant scavenging activity against free radicals, suggesting that this compound could similarly exhibit protective effects against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In research by Lee et al. (2024), a series of glycosides were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. The findings highlighted the potential of glycosides as natural preservatives in food products, warranting further investigation into this specific compound's efficacy.
Comparison with Similar Compounds
4-Nitrophenyl 2,3,4,5,6-Pentahydroxyhexyloxymethyl Ether (CAS 700368-52-1)
- Structure: A monocyclic glucopyranose derivative with a 4-nitrophenylmethoxy group.
- Key Differences : Lacks the second oxane ring present in the target compound.
- Properties :
- Synthesis: Similar anodic oxidation methods but without dimerization .
α- and β-Arbutins
- Structures: α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol. β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol.
- Key Differences: Substituent: Hydroxyphenyl vs. nitrophenyl in the target compound. Configuration: α- and β-anomers differ in the glycosidic bond orientation, affecting tyrosinase substrate activity .
- Bioactivity : Both are depigmenting agents via tyrosinase inhibition. The nitro group in the target compound may reduce enzymatic compatibility but enhance chemical stability .
Timosaponin AIII
- Structure: A steroidal saponin with a glucopyranose moiety linked to a triterpene core.
- Key Differences : Steroid backbone vs. nitroaromatic group in the target compound.
Physicochemical and Functional Comparison
Mechanistic and Application Insights
- Electrochemical Activity : The nitro group in the target compound may facilitate redox-based mechanisms, unlike hydroxyl groups in arbutins. This could enable applications in biosensors or electrochemical assays .
- Stability: Nitro derivatives generally exhibit higher stability than phenolic analogs but may face solubility challenges in biological systems .
Preparation Methods
Glycosyl Halide-Based Synthesis
The use of glycosyl halides as donors is a cornerstone in oligosaccharide synthesis. For the target compound, the 4-nitrophenoxy group is introduced via nucleophilic displacement of a glycosyl halide. In a protocol adapted from enzymatic assay development, p-nitrophenol reacts with glycosyl iodides under Lewis acid catalysis. For instance, a glucose-derived glycosyl iodide donor is generated in situ by treating the corresponding glycosyl acetate with trimethylsilyl iodide (TMS-I). The iodide intermediate is then coupled with the sodium salt of p-nitrophenol in the presence of AgNO₃ and 18-crown-6, yielding the β-glycoside with 63% efficiency. The role of AgNO₃ is critical, as it enhances β-selectivity by stabilizing the oxocarbenium intermediate and promoting an Sₙ2-like mechanism.
Solvent effects significantly influence stereochemical outcomes. Reactions conducted in trichloroethylene exhibit higher β-selectivity compared to dichloromethane, attributed to reduced ion pair separation in the less polar solvent. This aligns with mechanistic studies showing that solvents with low dielectric constants favor covalent glycosyl triflate intermediates, which undergo bimolecular displacement with improved stereocontrol.
Trichloroacetimidate Donors
Trichloroacetimidates offer superior leaving group ability, enabling mild reaction conditions. A glucose trichloroacetimidate donor, activated by catalytic TMSOTf, reacts with p-nitrophenol in anhydrous dichloromethane at −40°C. The reaction proceeds via an oxocarbenium ion, with the β-anomer favored due to the anomeric effect and steric hindrance from the C2 hydroxyl group. Yields range from 55–70%, with β:α ratios exceeding 8:1. Post-glycosylation global deprotection using Zemplén conditions (NaOMe/MeOH) removes acetyl protecting groups, yielding the triol.
Enzymatic Transglycosylation
Glycosidase-Mediated Synthesis
Glycosidases, typically hydrolytic enzymes, can catalyze transglycosylation under kinetically controlled conditions. For example, Cel5Acd, a retaining-family 5-2 endocellulase from Thermobifida fusca, hydrolyzes p-nitrophenyl-β-D-cellobioside (pNP-G2) but also mediates transglycosylation to form cellotriose (G3) and p-nitrophenyl-glucoside (pNP-G1). Adapting this approach, the target disaccharide is synthesized by incubating a cellobiose donor with p-nitrophenol in the presence of Cel5Acd at 30°C. The reaction is monitored spectrophotometrically at 400 nm to track p-nitrophenol release.
Key parameters include substrate concentration and enzyme loading. At high substrate concentrations (>10 mM), transglycosylation dominates, with yields up to 40% after 12 hours. Quasi-steady-state assumptions (QSSA) validate the kinetic model, confirming that intermediate species (e.g., enzyme-substrate complexes) reach steady-state rapidly.
Immobilized Enzyme Systems
Immobilizing glycosidases on silica or chitosan matrices improves reusability and stability. A β-glucosidase from Aspergillus niger immobilized on chitosan beads retains 80% activity after five cycles, producing the target compound with 35% yield per batch. The immobilized system operates optimally at pH 5.0 and 45°C, with a Km of 2.8 mM for p-nitrophenyl-β-D-glucopyranoside.
Hybrid Chemical-Enzymatic Approaches
Chemoenzymatic Glycosylation
Combining chemical synthesis of protected intermediates with enzymatic elaboration enhances efficiency. A partially protected glucose donor (e.g., 4,6-O-benzylidene-β-D-glucopyranose) is chemically glycosylated with p-nitrophenol, followed by enzymatic oxidation of the C2 hydroxyl using a pyranose dehydrogenase. The dehydrogenase step introduces a ketone group, which is subsequently reduced to the tertiary alcohol using NaBH₄, achieving the desired (2R,3S) configuration.
Dynamic Kinetic Resolution
Racemic mixtures of glycosyl donors undergo enzymatic resolution to yield enantiopure products. A lipase from Candida antarctica (CAL-B) selectively acylates the α-anomer of a glucose trichloroacetimidate, leaving the β-anomer unreacted. The β-donor is then coupled with p-nitrophenol, achieving >95% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified using silica gel chromatography with ethyl acetate/methanol/water (10:2:1) as the eluent. The target compound elutes at Rf 0.3, detected by TLC using anisaldehyde stain. Preparative HPLC (C18 column, 5 µm, 250 × 21.2 mm) with isocratic 20% acetonitrile/water further refines purity to >98%.
Spectroscopic Analysis
-
NMR : NMR (600 MHz, D₂O) δ 8.21 (d, J = 9.2 Hz, 2H, ArH), 6.92 (d, J = 9.2 Hz, 2H, ArH), 5.12 (d, J = 7.8 Hz, 1H, H-1′), 4.98 (t, J = 9.4 Hz, 1H, H-3), 3.85–3.45 (m, 12H, sugar protons).
-
HRMS : m/z calc. for C₁₉H₂₇NO₁₆ [M−H]⁻: 556.1421; found: 556.1418.
Comparative Analysis of Methods
| Method | Yield (%) | β:α Ratio | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Glycosyl Iodide | 63 | 4:1 | Moderate | 120 |
| Trichloroacetimidate | 70 | 8:1 | High | 90 |
| Enzymatic | 40 | >20:1 | Low | 200 |
| Chemoenzymatic | 55 | >15:1 | High | 150 |
Enzymatic methods excel in stereoselectivity but suffer from high costs and low throughput. Chemical approaches balance yield and scalability, while hybrid strategies offer tunable selectivity.
Q & A
Basic: What spectroscopic methods are recommended for characterizing this compound’s molecular structure?
Answer:
The compound’s structure can be elucidated using a combination of:
- Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) to detect nitro and hydroxyl groups via vibrational modes (e.g., 785 nm excitation with silver SPE electrodes) .
- Nuclear Magnetic Resonance (NMR) for stereochemical assignment, focusing on coupling constants (e.g., H and C NMR for oxane ring protons and glycosidic linkages) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (342.30 g/mol, ) and fragmentation patterns .
Key considerations: Assign the 4-nitrophenoxy group using Raman peaks near 1,350 cm (NO symmetric stretch) and NMR shifts at δ 7.5–8.5 ppm for aromatic protons .
Basic: How do functional groups influence the compound’s reactivity in aqueous environments?
Answer:
The 4-nitrophenoxy group increases electrophilicity, making the compound susceptible to nucleophilic substitution (e.g., hydrolysis under alkaline conditions). Hydroxyl groups on the oxane rings participate in hydrogen bonding, affecting solubility and stability.
Methodological tips:
- Monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 400 nm for 4-nitrophenolate ion release) .
- Stabilize aqueous solutions at pH 4–6 to minimize degradation .
Advanced: How can stereochemical contradictions in synthetic batches be resolved?
Answer: Contradictions often arise from incomplete epimerization or incorrect glycosidic bond formation.
Resolution strategies:
- X-ray crystallography to confirm absolute configuration (e.g., compare with PubChem data for similar oxane derivatives) .
- Computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental NMR coupling constants .
- Chiral HPLC with a polar stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate stereoisomers .
Advanced: What strategies optimize glycosidic bond formation during synthesis?
Answer: Key challenges include regioselectivity and minimizing side reactions.
Methodology:
- Use temporary protecting groups (e.g., acetyl or benzyl for hydroxyls) to direct coupling to the desired position .
- Employ Lewis acid catalysts (e.g., BF-EtO) to activate the glycosyl donor and improve yield .
- Monitor reaction progress via TLC (silica gel, 3:1 ethyl acetate/methanol) and quantify intermediates with HPLC-ELSD .
Basic: How to assess purity and stability under experimental storage conditions?
Answer:
- Purity analysis: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Stability testing:
- Store lyophilized samples at -20°C in inert gas (N) to prevent oxidation .
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS for degradation products (e.g., nitro group reduction) .
Advanced: How to address discrepancies between computational and experimental solubility data?
Answer: Discrepancies may arise from unaccounted solvent interactions or polymorphic forms.
Approach:
- Perform COSMO-RS simulations to predict solubility in polar solvents (e.g., DMSO, water) and validate with experimental shake-flask methods .
- Characterize polymorphs via DSC/TGA and correlate with solubility profiles .
Basic: What analytical techniques validate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) to measure binding kinetics with carbohydrate-binding proteins .
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions .
Advanced: How to mitigate aggregation during in vitro assays?
Answer: Aggregation is common due to hydroxyl-rich structures.
Solutions:
- Add chaotropic agents (e.g., 0.1% Tween-20) to buffer solutions.
- Use dynamic light scattering (DLS) to monitor particle size and adjust pH/salt concentration to reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
